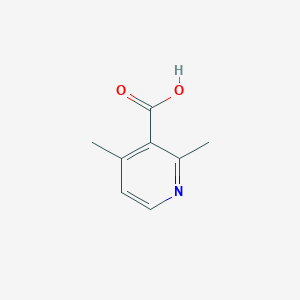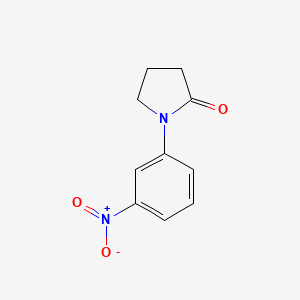
N,N-Dimethylindoline-5-Sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethylindoline-5-Sulfonamide” is an organic compound that consists of a sulfonamide group (-SO2NH2) attached to a dimethylindoline ring structure . It has a CAS number of 99169-99-0 .
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives like “N,N-Dimethylindoline-5-Sulfonamide” has been reported in the literature . The synthesis involves the use of 1H-indole-2-carboxylic acid as a starting material . The synthetic route includes several steps and intermediates, such as N-Formyl-5-dimethylindoline .Molecular Structure Analysis
The molecular formula of “N,N-Dimethylindoline-5-Sulfonamide” is C10H14N2O2S . It has a molecular weight of 226.29500 . The structure includes a dimethylindoline ring attached to a sulfonamide group .Chemical Reactions Analysis
Sulfonamides, including “N,N-Dimethylindoline-5-Sulfonamide”, are known to exhibit a range of pharmacological activities . They have been used as building blocks in medical chemistry . The chemical reactions involving sulfonamides are complex and involve various intermediates .Physical And Chemical Properties Analysis
“N,N-Dimethylindoline-5-Sulfonamide” has a density of 1.256 g/cm3 . It has a boiling point of 389.8ºC at 760 mmHg and a melting point of 109-111ºC . The flash point is 189.5ºC .Applications De Recherche Scientifique
Sulfonimidate Synthesis
Summary
Sulfonimidates are organosulfur compounds that have seen a resurgence in interest as intermediates for other important organosulfur compounds. Methods: The synthesis of sulfonimidates from sulfur (II), sulfur (IV), and sulfur (VI) reagents has been explored, focusing on their transformation into sulfonimidamides and sulfoximines. Results: These compounds have been utilized as precursors for polymers, drug candidates, and as alkyl transfer reagents to acids, alcohols, and phenols .
Proteomics Research
Summary
N,N-Dimethylindoline-5-Sulfonamide is used in proteomics research to study protein interactions and functions. Methods: It can be used as a reagent or a standard in various proteomic assays. Results: The compound aids in the identification and quantification of proteins and their modifications .
Indole Analog Synthesis
Summary
Indole-sulfonamide derivatives are synthesized for their pharmacological activities. Methods: Recent methods focus on synthesizing these derivatives and evaluating their biological activities. Results: The review of these methods aims to help medicinal chemists develop active pharmacological derivatives of indole with sulfonamide scaffolds .
Drug Delivery Systems
Summary
Sulfonamides are investigated for their role in targeted drug delivery mechanisms. Methods: They can be attached to drugs or carriers to improve the specificity and efficiency of drug delivery. Results: This research aims to reduce side effects and increase the therapeutic effectiveness of drugs.
Safety And Hazards
The safety data sheet for sulfonamides suggests that they may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also cause specific target organ toxicity, affecting the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling sulfonamides .
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHIQIVIFMZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371146 |
Source


|
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylindoline-5-Sulfonamide | |
CAS RN |
99169-99-0 |
Source


|
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylindoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)



![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)






![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)